3-[(2-fluorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(2-Fluorophenyl)methoxy]-1-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenyl)methoxy]-1-methyl-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenol and 1-methyl-6H-benzo[c]chromen-6-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the 2-fluorophenyl group is introduced to the chromone core via a methoxy linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)methoxy]-1-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromone core to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted chromones, chromanols, and quinones, each with distinct biological activities.
Scientific Research Applications
3-[(2-Fluorophenyl)methoxy]-1-methyl-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It finds applications in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methoxy]-1-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
- 3-(2-Fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one
- 6-Ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 3-[(2-Fluorophenyl)methoxy]-1-methyl-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-fluorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H15FO3 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methoxy]-1-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H15FO3/c1-13-10-15(24-12-14-6-2-5-9-18(14)22)11-19-20(13)16-7-3-4-8-17(16)21(23)25-19/h2-11H,12H2,1H3 |
InChI Key |
YFPRYAWDXRCPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC4=CC=CC=C4F |
Origin of Product |
United States |
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